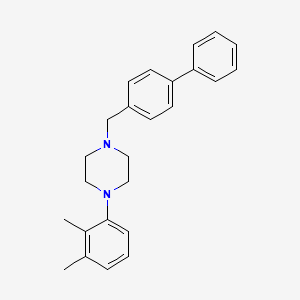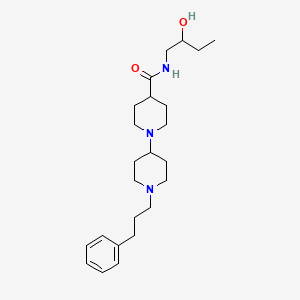![molecular formula C16H19N3O3 B6123556 1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6123556.png)
1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or noopept), is a synthetic nootropic compound that is used for cognitive enhancement.
Wirkmechanismus
The exact mechanism of action of noopept is not fully understood, but it is believed to work by modulating the activity of neurotransmitters in the brain. Specifically, noopept has been shown to increase the levels of acetylcholine and BDNF (brain-derived neurotrophic factor), which are both important for learning and memory.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of glutamate and GABA in the brain, which are both important neurotransmitters. Additionally, noopept has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using noopept in lab experiments is its low toxicity and high bioavailability. It is also relatively inexpensive and easy to synthesize. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are many potential future directions for research on noopept. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action and to investigate potential side effects. Finally, there is a need for more research on the long-term effects of noopept use.
Synthesemethoden
Noopept is synthesized by reacting 1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinoneyl-L-prolylglycine with ethyl ester in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The synthesis method is relatively simple and cost-effective, which has contributed to the popularity of noopept in research.
Wissenschaftliche Forschungsanwendungen
Noopept has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in both animal and human studies. Additionally, noopept has been investigated for its potential neuroprotective and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
1-methyl-4-(2-oxo-1-phenylpyrrolidine-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-9-10-18(11-14(17)20)15(21)13-7-8-19(16(13)22)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTZWZPRLNTKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)C2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-furamide](/img/structure/B6123477.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6123484.png)
![ethyl 3,5-dimethyl-4-({[1-(3-phenylpropyl)-3-piperidinyl]amino}carbonyl)-1H-pyrrole-2-carboxylate](/img/structure/B6123487.png)
![3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6123494.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B6123508.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6123521.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6123545.png)
![methyl (1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6123564.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B6123570.png)
![2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6123578.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)
